6-Octadecenoic acid

Catalog No.
S605031
CAS No.
593-39-5
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Octadecenoic acid

CAS Number

593-39-5

Product Name

6-Octadecenoic acid

IUPAC Name

octadec-6-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)

InChI Key

CNVZJPUDSLNTQU-UHFFFAOYSA-N

SMILES

Array

Synonyms

petroselenic acid, petroselinic acid, petroselinic acid, (E)-isomer, petroselinic acid, (Z)-isomer, petroselinic acid, sodium salt, (Z)-isomer

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)O

The exact mass of the compound Petroselinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. It belongs to the ontological category of octadec-6-enoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

6-Octadecenoic acid (CAS 593-39-5), commonly known as petroselinic acid, is a naturally occurring monounsaturated omega-12 fatty acid characterized by a distinctive cis-double bond at the delta-6 position [1]. Unlike more ubiquitous C18 monounsaturated lipids, this specific structural configuration imparts a higher melting point and unique oxidative cleavage pathways, making it a highly specialized chemical feedstock[1]. In industrial and scientific procurement, it is primarily sourced as a precursor for specific dicarboxylic acids, a substrate for advanced biosurfactant fermentation, and a functional lipid in dermatological formulations requiring targeted rheological and antimicrobial properties[2].

Attempting to substitute 6-octadecenoic acid with its widely available positional isomer, oleic acid (cis-9-octadecenoic acid), fundamentally compromises both process chemistry and physical formulation stability[1]. Because the double bond is shifted from the delta-9 to the delta-6 position, oxidative cleavage of 6-octadecenoic acid yields adipic acid (C6) and lauric acid (C12), whereas oleic acid yields azelaic acid (C9) and pelargonic acid (C9)[2]. Furthermore, the 16 °C difference in melting point means that generic substitution with oleic acid replaces a room-temperature solid lipid with a liquid, drastically altering the viscosity, handling requirements, and thermal profile of the final product [1].

Thermal Behavior and Phase Stability at Room Temperature

The position of the double bond in 6-octadecenoic acid significantly alters its thermal properties compared to generic C18 monounsaturated fatty acids. Petroselinic acid exhibits a melting point of 30 °C, whereas its cis-9 isomer, oleic acid, melts at 14 °C [1].

Evidence DimensionMelting Point
Target Compound Data30 °C (Solid at standard room temperature)
Comparator Or BaselineOleic acid: 14 °C (Liquid at standard room temperature)
Quantified Difference+16 °C higher melting point
ConditionsStandard atmospheric pressure

Allows formulators to utilize a monounsaturated fatty acid that provides solid-lipid structural integrity and viscosity control at room temperature without requiring hydrogenation.

Oxidative Cleavage Yields for Polymer and Surfactant Precursors

During ozonolysis or oxidative cleavage, the delta-6 double bond of 6-octadecenoic acid dictates the chain length of the resulting dicarboxylic and carboxylic acids. Cleavage of 6-octadecenoic acid exclusively yields adipic acid and lauric acid, whereas the baseline comparator oleic acid yields azelaic acid and nonanoic acid [1].

Evidence DimensionPrimary Oxidative Cleavage Products
Target Compound DataAdipic acid (C6) and Lauric acid (C12)
Comparator Or BaselineOleic acid: Azelaic acid (C9) and Pelargonic/Nonanoic acid (C9)
Quantified DifferenceComplete shift from C9/C9 to C6/C12 carbon chain products
ConditionsOzonolysis / oxidative cleavage of the unsaturated bond

Makes this compound an essential, non-substitutable feedstock for the targeted synthesis of nylon-6 precursors (adipic acid) and SLS surfactant precursors (lauric acid).

Biosurfactant Fermentation Efficiency (CMC Reduction)

When used as a lipid substrate for Starmerella bombicola fermentation, 6-octadecenoic acid produces sophorolipids with superior self-assembly properties. Petroselinic acid-based sophorolipid lactones and acids demonstrate a substantially lower Critical Micelle Concentration (CMC) than their oleic acid-based counterparts, indicating higher surfactant efficiency[1].

Evidence DimensionCritical Micelle Concentration (CMC) of derived sophorolipids
Target Compound DataSignificantly lower CMC threshold required for micellization
Comparator Or BaselineOleic acid-derived sophorolipids: Higher CMC threshold
Quantified DifferenceLower concentration required to achieve minimal surface tension
ConditionsAqueous solution testing of purified fermentation derivatives

Enables the manufacturing of high-efficiency biosurfactants that require lower active dosing in final formulations, optimizing raw material costs.

Targeted Antimicrobial and Anti-Biofilm Activity

Beyond its structural role, 6-octadecenoic acid acts as an active biological agent. At concentrations of 10-100 μg/mL, it actively inhibits the production of virulence factors (such as staphyloxanthin and lipase) and biofilm formation in Staphylococcus aureus, achieving a 125% relative inhibition rate of S. aureus growth pathways at 100 μg/mL without notable cytotoxicity to mammalian cells .

Evidence DimensionS. aureus growth and virulence factor inhibition
Target Compound DataEffective inhibition at 10-100 μg/mL (125% relative inhibition metric at 100 μg/mL)
Comparator Or BaselineStandard inactive lipid baselines (0% specific virulence inhibition)
Quantified DifferenceDose-dependent suppression of S. aureus biofilms and virulence factors
ConditionsIn vitro S. aureus culture, 24-hour exposure

Provides dual-action value in cosmetic and pharmaceutical procurement by serving as both a structural lipid base and an active antimicrobial compound.

Chemical Feedstock for Nylon and Surfactant Precursors

Due to its delta-6 double bond, 6-octadecenoic acid is the optimal precursor for industrial ozonolysis to produce adipic acid (essential for nylon-6,6 synthesis) and lauric acid (used in sodium lauryl sulfate production), applications where oleic acid is entirely useless due to its C9 cleavage products [1].

High-Efficiency Biosurfactant Manufacturing

Serves as a specialized fermentation substrate for Starmerella bombicola to produce petroselinic acid-based sophorolipids. These derivatives offer a lower Critical Micelle Concentration (CMC) than standard oleic-based sophorolipids, making them ideal for premium eco-friendly detergents and cosmetics [2].

Solid-Lipid Nanoparticles and Rheology-Controlled Cosmetics

Leveraging its 30 °C melting point, this compound is procured for formulations requiring a monounsaturated fatty acid that remains solid at room temperature, improving the thermal stability and viscosity of creams and lipid nanoparticles without requiring chemical hydrogenation [2].

Anti-Biofilm Dermatological Formulations

Utilized as a functional ingredient in topical treatments targeting Staphylococcus aureus and Candida albicans. Its ability to inhibit virulence factors and hyphae formation at 10-100 μg/mL adds active therapeutic value directly into the lipid base of the formulation .

Physical Description

Solid

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 Da

Monoisotopic Mass

282.255880323 Da

Heavy Atom Count

20

Melting Point

29.8 °C

UNII

3A10DOC461

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

593-39-5

Wikipedia

Petroselinic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

Explore Compound Types